2-(4-cyclohexylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
2-(4-cyclohexylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0990799
InChI:
InChI=1S/C20H21FN2O4/c21-18-11-8-16(12-19(18)23(25)26)22-20(24)13-27-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,22,24)
SMILES:
C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Molecular Formula:
C20H21FN2O4
Molecular Weight:
372.4 g/mol
2-(4-cyclohexylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC0990799
Molecular Formula: C20H21FN2O4
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21FN2O4 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 2-(4-cyclohexylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C20H21FN2O4/c21-18-11-8-16(12-19(18)23(25)26)22-20(24)13-27-17-9-6-15(7-10-17)14-4-2-1-3-5-14/h6-12,14H,1-5,13H2,(H,22,24) |
| Standard InChI Key | XHYGRYRVDCNIBI-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
| Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator